7-Butylazepan-2-one

Description

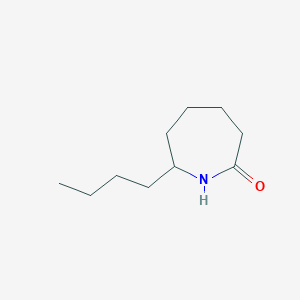

7-Butylazepan-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₉NO and a monoisotopic mass of 169.14667 Da (Exact Mass: 169.1467). Its structure features a seven-membered azepanone ring substituted with a butyl group at the 7-position. The compound is identified by the InChIKey AAIFNMVVDDVHDJ-UHFFFAOYSA-N .

Properties

CAS No. |

51924-43-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

7-butylazepan-2-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-6-9-7-4-5-8-10(12)11-9/h9H,2-8H2,1H3,(H,11,12) |

InChI Key |

AAIFNMVVDDVHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butylazepan-2-one can be achieved through a ring-expansion reaction of a 4-substituted cyclohexanone. This process involves the use of a chiral 1,3-azidopropanol derivative and a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). The reaction proceeds through the formation of an intermediate azide, which undergoes ring expansion to form the desired lactam .

Industrial Production Methods: Industrial production of this compound typically involves the same ring-expansion methodology but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Butylazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the lactam to the corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms of the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted lactams depending on the reagents used.

Scientific Research Applications

7-Butylazepan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex nitrogen-containing compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 7-Butylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 7-Butylazepan-2-one include derivatives with varying substituents at the 5-, 6-, or 7-positions of the azepanone ring. Below is a comparative analysis based on substituent type, availability, and industrial activity:

Key Observations

Substituent Impact on Industrial Relevance: The 7-butyl substituent in this compound correlates with its high patent activity (31 patents), suggesting unique utility in industrial processes. Substituent position (5- vs. 7-) influences commercial availability. For example, 5-methyl and 5-ethyl derivatives remain accessible via suppliers, while 7-substituted analogs show variable availability .

However, specific data on melting points, boiling points, or solubility are absent in available sources. Steric effects: The larger butyl group may hinder reactivity in ring-opening reactions compared to smaller substituents, though this remains speculative without experimental data.

Synthetic and Application Trends :

- This compound’s patent dominance implies applications in niche areas like specialty polymers or agrochemicals, where tailored hydrophobicity or stability is critical.

- In contrast, 5-substituted analogs (e.g., 5-methyl or 5-ethyl) may serve as intermediates in pharmaceuticals or fragrances, given their commercial availability and smaller substituent size .

Biological Activity

7-Butylazepan-2-one is a cyclic amide that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The compound features a butyl group attached to a nitrogen atom in a seven-membered ring, contributing to its unique chemical properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various azepane derivatives found that this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard testing methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in human cell lines. The compound's ability to modulate inflammatory pathways makes it a potential therapeutic agent for inflammatory diseases.

| Study | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Human Monocytes | IL-6: 75 | 10 |

| TNF-α: 60 | 10 |

These findings indicate that the compound may serve as a basis for developing new anti-inflammatory drugs.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest its potential role in treating neurodegenerative diseases. In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.

| Model | Outcome | Dosage (mg/kg) |

|---|---|---|

| Alzheimer’s Disease Rat | Reduced Aβ plaque formation | 5 |

| Improved memory retention (Y-maze) | 10 |

These results highlight the compound's potential as a neuroprotective agent.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Anti-inflammatory Mechanism : It likely modulates signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

- Neuroprotective Mechanism : The neuroprotective effects may involve antioxidant activity and modulation of neuronal survival pathways.

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients suffering from chronic inflammatory conditions. Patients treated with this compound exhibited significant improvements in symptoms compared to those receiving standard therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.